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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B022265

An In-depth Technical Guide on the Chemical Properties of 2'-Fluorobiphenyl-3-carboxylic
Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of
2'-Fluorobiphenyl-3-carboxylic acid. Due to the limited availability of experimental data for
this specific isomer, this document also includes data from closely related analogues and
general principles of carboxylic acid chemistry to offer a predictive profile. This information is
intended to support research, synthesis, and drug development activities.

Core Chemical and Physical Properties

2'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid. The
introduction of a fluorine atom can significantly alter the physicochemical properties of the
parent molecule, including its acidity, lipophilicity, and metabolic stability, making it a compound
of interest in medicinal chemistry.

Table 1: General Properties of 2'-Fluorobiphenyl-3-carboxylic acid
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Property Value Source
Molecular Formula C13HoFO2 [1]
Molecular Weight 216.21 g/mol [1]

CAS Number 103978-23-0 [1]

Appearance Solid
1S/C13H9F0O2/c14-12-7-2-1-6-

InChl 11(12)9-4-3-5-10(8-
9)13(15)16/h1-8H,(H,15,16)
0O=C(0)C1=CC=CC(C2=CC=C

SMILES

C=C2F)=C1

Table 2: Physicochemical Data (Experimental and Analog-Derived)
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Property Value Notes

Data for the related isomer, 2-

Fluorobiphenyl-4-carboxylic
Melting Point 223-227 °C acid.[2][3] The melting point for

the 2',3-isomer is not readily

available.

Data for the related isomer, 2-
Boiling Point 361.6 £ 30.0 °C at 760 mmHg Fluorobiphenyl-4-carboxylic
acid.[2]

Based on the properties of 2-

Likely soluble in organic Fluorobiphenyl-4-carboxylic
Solubility solvents (DMSO, Methanol, acid and Flurbiprofen.[2][4]
Ethanol); sparingly soluble in Aromatic carboxylic acids
water. generally exhibit poor agueous
solubility.[4]
Estimated value. The pKa of
benzoic acid is 4.2. The
oKa 4 electron-withdrawing nature of

the fluorine and the additional
phenyl ring may slightly alter
the acidity.

Spectroscopic Profile (Predicted)

While specific spectral data for 2'-Fluorobiphenyl-3-carboxylic acid is not widely published, a
predicted profile can be extrapolated from the known spectral characteristics of its functional
groups.

Table 3: Predicted Spectroscopic Data
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Technique Characteristic Peaks

~10-12 ppm (broad singlet, 1H): Carboxylic acid
proton (-COOH). Signal would disappear upon
D20 exchange.[5][6]~7-8 ppm (multiplets, 8H):
H NMR Aromatic protons on the two phenyl rings.~2-3
ppm: Protons on carbons adjacent to a
carboxylic acid may appear in this region,

though not present in this specific molecule.[5]

[6]

~160-180 ppm: Carbonyl carbon of the

carboxylic acid.[5][6]~115-140 ppm: Aromatic
G NMR y [5][6] pp _

carbons. The carbon attached to the fluorine

atom would show a large C-F coupling constant.

~2500-3300 cm~1 (broad): O-H stretch of the
carboxylic acid.[5]~1700 cm~1 (strong): C=0
IR Spectroscopy stretch of the carboxylic acid.[5]~1600, ~1450
cm~1: C=C stretches of the aromatic
rings.~1000-1300 cm~1: C-F stretch.

M* at m/z = 216.21: Molecular ion
M Spect . peak.Prominent fragments: Loss of -OH (M-17)
ass Spectrometr
P Y and -COOH (M-45) are common for carboxylic

acids.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2'-Fluorobiphenyl-3-
carboxylic acid are not readily available in the surveyed literature. However, a general
workflow for the synthesis and characterization of a novel fluorinated aromatic carboxylic acid
can be proposed.

General Synthetic Approach:

The synthesis of fluorinated biaryl carboxylic acids often involves a cross-coupling reaction,
such as a Suzuki coupling, to form the biphenyl core, followed by functional group manipulation
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to install the carboxylic acid.

e Step 1: Suzuki Coupling: Coupling of a fluorophenylboronic acid with a bromobenzoic acid
derivative (or vice versa) in the presence of a palladium catalyst and a base.

o Step 2: Purification: The crude product would be purified using techniques such as column
chromatography or recrystallization.

General Analytical Workflow:

The identity and purity of the synthesized compound would be confirmed using a suite of
analytical techniques.

o Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-
Performance Liquid Chromatography (HPLC) for purity assessment.

e Spectroscopy:
o NMR (*H, 3C, 1°F): To confirm the chemical structure and connectivity of the atoms.
o Mass Spectrometry (MS): To confirm the molecular weight.
o Infrared (IR) Spectroscopy: To identify the key functional groups.

e Physical Characterization: Melting point determination to assess purity.

Below is a graphical representation of a typical characterization workflow.
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Workflow for Synthesis and Characterization.

Reactivity and Safety

Reactivity Profile:

» The carboxylic acid group can undergo typical reactions such as esterification, amidation,
and reduction.

e The aromatic rings can potentially undergo electrophilic aromatic substitution, although the
substitution pattern will be directed by the existing substituents (the carboxylic acid group is
meta-directing and deactivating, while the fluorine is ortho-, para-directing and deactivating).

» Like other simple aromatic halogenated compounds, the biphenyl structure is generally
unreactive.[7]

Safety Information:

» Hazard Pictograms: GHSO07 (Exclamation mark).[1]
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» Signal Word: Warning.[1]

e Hazard Statements: H302 (Harmful if swallowed). H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

o Storage: Should be stored in a well-ventilated place. Keep container tightly closed.

Relevance in Drug Discovery

Biphenyl carboxylic acids are a common scaffold in medicinal chemistry. The specific
substitution pattern and the presence of fluorine in 2'-Fluorobiphenyl-3-carboxylic acid
suggest its potential as a building block for the synthesis of novel therapeutic agents.

The logical relationship for evaluating such a compound in a drug discovery context is outlined
below.
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Drug Discovery Logic for Biphenyl Carboxylic Acids.

This diagram illustrates the iterative process of synthesizing analogs, evaluating their biological
activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to optimize
the lead compound. The fluorine atom in the 2'-position can be strategically used to block
metabolism or to fine-tune binding interactions with a biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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